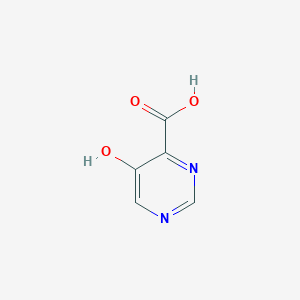

5-羟基嘧啶-4-羧酸

描述

5-Hydroxypyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. This compound is of interest due to its potential applications in pharmaceuticals and its role as a building block in organic synthesis. The studies related to this compound often focus on its synthesis, molecular structure, chemical reactions, and physical and chemical properties, which are crucial for its application in drug development and other chemical processes.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those related to 5-hydroxypyrimidine-4-carboxylic acid, has been explored in various studies. For instance, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved through cyclization and nucleophilic substitution reactions, which could be related to the synthesis pathways of 5-hydroxypyrimidine-4-carboxylic acid derivatives . Another study reported the synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction, which is a regioselective process and could be adapted for the synthesis of 5-hydroxypyrimidine-4-carboxylic acid derivatives . Additionally, the synthesis of 5-cyanopyrimidine derivatives followed by hydrolysis to obtain pyrimidine-5-carboxylic acids provides a method that could potentially be applied to the synthesis of 5-hydroxypyrimidine-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 5-hydroxypyrimidine-4-carboxylic acid and its derivatives is an important aspect of their chemical behavior and interaction with biological targets. The acid-base properties of some 5-hydroxypyrimidine derivatives were investigated, revealing that these compounds exist in the hydroxy form and are protonated at the nitrogen atom . This information is crucial for understanding the molecular interactions and stability of these compounds in different environments.

Chemical Reactions Analysis

The chemical reactions involving 5-hydroxypyrimidine-4-carboxylic acid derivatives are diverse and can lead to various pharmacologically active molecules. For example, the synthesis of 5-arylpyrimidine-2-carboxylic acids and their esters, which exhibit liquid-crystal characteristics, involves hydrolysis and oxidation reactions . The reactivity of these compounds can be further explored to understand the potential chemical transformations of 5-hydroxypyrimidine-4-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxypyrimidine-4-carboxylic acid derivatives are influenced by their molecular structure. The study of their acid-base properties, as mentioned earlier, provides insights into their behavior in different pH environments . Additionally, the synthesis of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids and their evaluation for antimicrobial activity highlight the importance of understanding these properties for pharmaceutical applications .

科学研究应用

抑制剂开发

5,6-二羟基嘧啶-4-羧酸作为丙型肝炎病毒 (HCV) NS5B 聚合酶的抑制剂显示出显着的潜力,特别是在活性位点抑制剂的开发中。Stansfield 等人 (2004) 的一项研究重点介绍了从该类别中开发的 2-噻吩基取代类似物,证明了对 HCV NS5B 聚合酶的活性提高 (Stansfield 等人,2004)。

化学合成

Regan 等人 (2012) 探索了使用 5-卤代嘧啶的 Minisci 均裂烷氧羰基化合成 5-卤代嘧啶-4-羧酸酯。该方法允许有效合成 5-溴嘧啶-4-羧酸乙酯等化合物,这些化合物可用于制备药理活性分子,包括有效的 CK2 抑制剂 (Regan 等人,2012)。

酸碱性质和结构研究

Gashev 等人 (1983) 研究了各种 5-羟基嘧啶衍生物的酸碱性质和结构,并将其与类似的 3-羟基吡啶衍生物进行了比较。这项研究提供了有关不同取代基如何影响这些化合物的碱性和酸性的见解 (Gashev 等人,1983)。

极谱氧化

Chiang (1958) 研究了几种 4, 5-二羟基嘧啶的极谱氧化。这项研究提供了有关这些化合物在不同条件下的氧化电位和行为的有价值的信息,有助于我们了解它们的电化学性质 (Chiang,1958)。

抗炎化合物的合成

Kuvaeva 等人 (2022) 合成了羟基氧嘧啶的新衍生物,特别关注其在抗炎凝胶开发中的应用。这项研究不仅提供了一种毒性低、抗炎活性高的化合物,还详细介绍了开发该化合物的半固体制剂的各个关键阶段 (Kuvaeva 等人,2022)。

安全和危害

The safety and hazards associated with 5-Hydroxypyrimidine-4-carboxylic Acid are not explicitly mentioned in the literature. However, a related compound, 5-Hydroxypyrimidine-4-carboxylic Acid, is classified as a warning signal word, with hazard statements including H302-H315-H319-H3359.

未来方向

The future directions of research involving 5-Hydroxypyrimidine-4-carboxylic Acid are not explicitly mentioned in the literature. However, pyrimidines have been recognized for their potential therapeutic significance in various disease conditions1011. This suggests that 5-Hydroxypyrimidine-4-carboxylic Acid could also have potential applications in medicinal chemistry.

属性

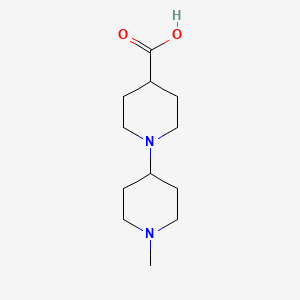

IUPAC Name |

5-hydroxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-3-1-6-2-7-4(3)5(9)10/h1-2,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGVSXPOWSJTBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxypyrimidine-4-carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)